Potent Dual p70S6K/Akt Inhibition with Single-Digit Nanomolar Potency from an Optimized 4-Aminopyrimidine Analog
Scaffold docking from a quinazoline carboxamide series identified the 4-aminopyrimidine core as a privileged replacement. Lead optimization around this core yielded compound 37, a dual p70S6K/Akt inhibitor. This analog exhibited single-digit nanomolar potency in both p70S6K and Akt biochemical assays, a significant improvement over the micromolar potency observed for the initial 4-aminopyrimidine analog 6 [1]. This highlights the scaffold's capacity for substantial potency gains via chemical elaboration.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Single-digit nanomolar (for optimized analog 37) |
| Comparator Or Baseline | Micromolar (for initial 4-aminopyrimidine analog 6) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | p70S6K and Akt biochemical assays |
Why This Matters
Demonstrates the core scaffold's potential for delivering high-potency clinical candidates, justifying its selection over less productive heterocyclic cores.
- [1] Xiao, Y., et al. (2022). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 67, 128758. View Source
